2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile
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Overview
Description
2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile is a chemical compound with a unique structure that includes a piperidine ring substituted with two fluorine atoms and a pyridine ring with a nitrile group
Scientific Research Applications
2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 4,4-difluoropiperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Mechanism of Action
The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluoropiperidin-1-yl)pyridine-4-carbonitrile
- 2-(4,4-dichloropiperidin-1-yl)pyridine-4-carbonitrile
- 2-(4,4-difluoropiperidin-1-yl)pyridine-3-carbonitrile
Uniqueness
2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
2017284-91-0 |
---|---|
Molecular Formula |
C11H11F2N3 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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